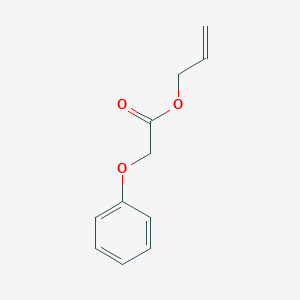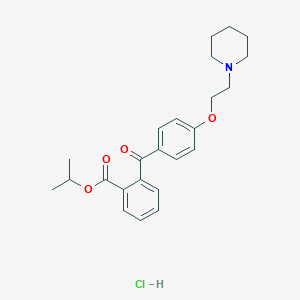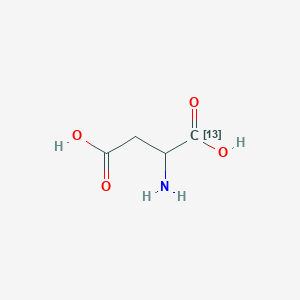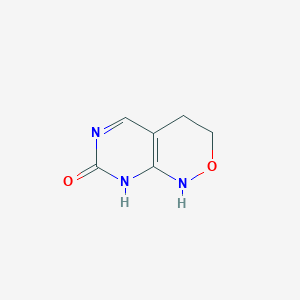
6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one, also known as DHPM, is a heterocyclic compound that has gained attention in scientific research due to its potential therapeutic properties. DHPM has a unique molecular structure that makes it a promising candidate for drug development. In
Mécanisme D'action
The mechanism of action of 6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one is not fully understood, but it is believed to involve the inhibition of enzymes and receptors that are involved in various biological processes. For example, 6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal activity.
Effets Biochimiques Et Physiologiques
6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. Additionally, 6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one in lab experiments is its unique molecular structure, which makes it a promising candidate for drug development. Additionally, 6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one has been shown to have a variety of biological activities, making it a versatile compound for scientific research. However, one limitation of using 6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one in lab experiments is its low solubility in water, which can make it difficult to work with.
Orientations Futures
There are many potential future directions for research on 6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one. One area of interest is the development of 6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one derivatives with improved solubility and bioavailability. Additionally, 6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one could be further investigated for its potential use in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Finally, 6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one could be studied for its potential use in combination with other drugs to enhance their therapeutic effects.
Conclusion:
In conclusion, 6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one is a heterocyclic compound that has gained attention in scientific research due to its potential therapeutic properties. 6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one has a unique molecular structure that makes it a promising candidate for drug development. It has been shown to have anticancer, antiviral, antibacterial, and antifungal activities, as well as potential neuroprotective effects. While there are limitations to using 6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one in lab experiments, there are many potential future directions for research on this compound.
Méthodes De Synthèse
6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one can be synthesized through various methods, including the Biginelli reaction, the Hantzsch reaction, and the Gewald reaction. The Biginelli reaction involves the condensation of an aldehyde, a beta-ketoester, and urea in the presence of a catalyst. The Hantzsch reaction involves the condensation of an aldehyde, a beta-ketoester, and ammonia in the presence of a catalyst. The Gewald reaction involves the condensation of a thiocarbonyl compound, a ketone, and a cyanoacetic acid in the presence of a catalyst. Each method has its advantages and limitations, and the choice of method depends on the desired properties of the final product.
Applications De Recherche Scientifique
6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to have anticancer, antiviral, antibacterial, and antifungal activities. 6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. Additionally, 6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one has been studied for its ability to modulate the immune system, making it a promising candidate for the treatment of autoimmune diseases.
Propriétés
Numéro CAS |
126128-35-6 |
|---|---|
Nom du produit |
6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one |
Formule moléculaire |
C6H7N3O2 |
Poids moléculaire |
153.14 g/mol |
Nom IUPAC |
1,3,4,8-tetrahydropyrimido[4,5-c]oxazin-7-one |
InChI |
InChI=1S/C6H7N3O2/c10-6-7-3-4-1-2-11-9-5(4)8-6/h3H,1-2H2,(H2,7,8,9,10) |
Clé InChI |
OQCFWECOQNPQCG-UHFFFAOYSA-N |
SMILES |
C1CONC2=C1C=NC(=O)N2 |
SMILES canonique |
C1CONC2=C1C=NC(=O)N2 |
Autres numéros CAS |
126128-35-6 |
Synonymes |
6H,8H-3,4-dihydropyrimido(4,5-c)(1,2)oxazin-7-one base P |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




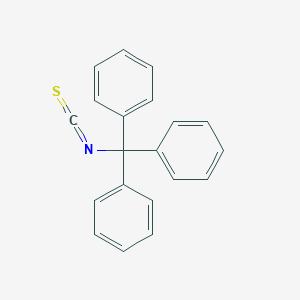
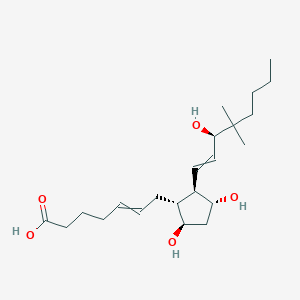
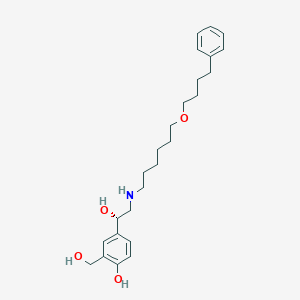
![2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbonitrile](/img/structure/B160262.png)

